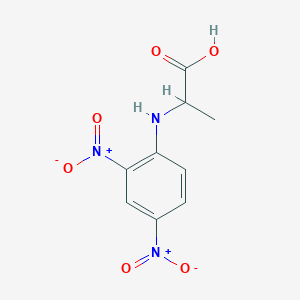

2-(2,4-Dinitroanilino)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-5,10H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHLKORVTUUSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875866 | |

| Record name | N-(2,4-DINITROPHENYL)ALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10250-67-6, 1655-52-3 | |

| Record name | N-(2,4-Dinitrophenyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10250-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC89605 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-DINITROPHENYL)ALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2,4 Dinitroanilino Propanoic Acid and Analogues

Strategies for Aromatic Core Functionalization and Amination

The dinitrophenyl portion of the molecule is highly electron-deficient, a feature that dictates the primary strategies for its amination.

The most direct and historically significant method for synthesizing 2-(2,4-dinitroanilino)propanoic acid is the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), commonly known as Sanger's reagent, with the amino acid L-alanine. ucla.eduuni.lu This reaction is a classic example of nucleophilic aromatic substitution (SNAr).

The mechanism is facilitated by the strong electron-withdrawing nature of the two nitro groups, which polarize the carbon-fluorine bond and stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack by the amino group of alanine (B10760859). ucla.eduuwo.ca The fluoride (B91410) ion is an effective leaving group, and the reaction proceeds under relatively mild conditions, typically in the presence of a weak base like sodium bicarbonate to neutralize the generated hydrofluoric acid. gbiosciences.com

This SNAr strategy is broadly applicable for the synthesis of analogues. The strong electron-withdrawing effect of the 2,4-dinitroanilino substituent can facilitate the displacement of other leaving groups, such as chlorine, by a variety of nucleophilic amines. uwo.caresearchgate.net This allows for the synthesis of a diverse library of dinitroanilino derivatives from suitable precursors.

Table 1: Nucleophilic Aromatic Substitution for Dinitroaniline Synthesis

| Aromatic Substrate | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | L-Alanine | (S)-2-(2,4-Dinitroanilino)propanoic acid | NaHCO₃, Aqueous Ethanol (B145695), RT |

| 2,3-Dichloro-1,4-naphthoquinone | Aniline (B41778) | 2-(Anilino)-3-chloro-1,4-naphthoquinone | Lewis Acid (e.g., CeCl₃·7H₂O) |

This table illustrates the versatility of the SNAr reaction on electron-deficient aromatic and quinone systems.

Modern synthetic organic chemistry offers powerful alternatives for C-N bond formation, with palladium-catalyzed cross-coupling reactions being particularly prominent. researchgate.net These methods, often referred to as Buchwald-Hartwig amination, provide a general route to N-aryl amines by coupling an aryl halide or triflate with an amine.

While not the standard method for the title compound, this approach is highly relevant for synthesizing a wide range of analogues that may not be accessible via SNAr. The reaction typically employs a palladium catalyst in conjunction with a specialized biarylphosphine ligand, which is crucial for the efficiency of the catalytic cycle. mit.edu These ligands facilitate the oxidative addition, transmetalation (or deprotonation), and reductive elimination steps.

Researchers have developed catalytic systems that are effective for the N-monoarylation of various amine nucleophiles, including those containing embedded amidine structures, with a broad scope of aryl electrophiles. mit.edu The choice of ligand, base, and solvent is critical for achieving high yields and selectivity.

Table 2: Representative Conditions for Palladium-Catalyzed N-Arylation

| Aryl Electrophile | Amine Nucleophile | Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Aryl Bromides | Aryl Amidines | Pd₂(dba)₃ | Biarylphosphine (e.g., L1, L2) | NaOtBu | Toluene |

| Aryl Chlorides | Aryl Amidines | Pd(OAc)₂ | Biarylphosphine (e.g., L3) | K₃PO₄ | Dioxane |

This table showcases typical components for modern Pd-catalyzed C-N bond formation, adaptable for the synthesis of complex aniline analogues. mit.edu

Introduction of the Propanoic Acid Moiety

The propanoic acid portion of the molecule originates from alanine in the classic synthesis. However, various advanced methods allow for the construction of this side chain, including techniques that control its stereochemistry.

The reaction between Sanger's reagent and a chiral amino acid like L-alanine is stereospecific; the configuration at the alpha-carbon is retained in the product. Thus, L-alanine yields the (S)-enantiomer of this compound.

For the synthesis of analogues with non-standard or unnatural amino acid side chains, several stereoselective methods have been developed. These include:

Asymmetric Alkylation: The alkylation of glycine (B1666218) Schiff bases using a chiral phase-transfer catalyst can produce α-amino acids with high enantiomeric excess. nih.govorganic-chemistry.org This method provides a versatile route to various stereoisomers of β-branched α-amino acids. organic-chemistry.org

Photoredox Catalysis: Visible light-promoted photoredox catalysis has been used for the stereoselective addition of C-radicals to chiral N-sulfinyl imines, offering a powerful method for preparing highly functionalized and unnatural α-amino acids. rsc.orgrsc.org

Crystallization-Induced Diastereomer Transformation (CIDT): This technique leverages the aza-Michael addition of chiral amines to activated alkenes, such as 3-acylacrylic acids. Under equilibrating conditions, the desired diastereomer crystallizes from the solution, driving the equilibrium towards its formation and allowing for isolation with excellent stereochemical purity. acs.org

Alternative strategies for forming the N-C bond of the amino acid unit involve carbene insertion and direct alkylation.

Carbene Insertion: The insertion of a carbene into the N-H bond of an aniline provides a direct route to α-amino acid derivatives. youtube.com This transformation is typically achieved by reacting an aniline (such as 2,4-dinitroaniline) with a diazo compound (a carbene precursor, e.g., ethyl diazoacetate) in the presence of a transition-metal catalyst. organic-chemistry.org Catalysts based on rhodium, copper, and iridium have been shown to be effective. nih.govacs.org Recent advancements have even led to highly enantioselective versions of this reaction, using tandem catalysis to control the stereocenter of the newly formed amino acid derivative. nih.gov Biocatalytic approaches using engineered myoglobin (B1173299) have also been developed, primarily for aniline and benzylamine (B48309) substrates. rochester.edu

Alkylation Methodologies: A straightforward approach involves the N-alkylation of an aniline with a molecule already containing the propanoic acid structure. For example, 2,4-dinitroaniline (B165453) could be alkylated with a 2-halopropanoic acid ester, followed by hydrolysis. A variety of N-alkylation protocols for anilines have been established, including reductive amination using carboxylic acids and a reducing agent, or coupling with alkyl boronic acids. organic-chemistry.orgnih.govresearchgate.net

Advanced Synthetic Protocols and Optimized Reaction Conditions

The classic synthesis of this compound using Sanger's reagent is already quite efficient. The standard protocol involves dissolving the amino acid and a slight excess of sodium bicarbonate in water, followed by the addition of an ethanolic solution of DNFB. The reaction proceeds smoothly at room temperature over several hours. gbiosciences.com

For more complex analogues, optimization is key. In palladium-catalyzed couplings, for instance, high-throughput screening of catalysts, ligands, and bases is often employed to find the ideal conditions for a specific substrate pair. mit.edu For syntheses involving less reactive starting materials, such as the condensation of a phenol (B47542) with a 2-halopropanoic acid, the choice of solvent can be critical. A patent for a related synthesis of 2-(2,4-dichlorophenoxy)propionic acid highlights the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent to replace water, reportedly increasing the condensation yield significantly. google.com Similarly, in heterogeneous catalysis, factors such as the catalyst support (e.g., TiO₂) and reaction temperature can be fine-tuned to maximize the rate of amide formation between an aniline and a carboxylic acid. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. ajgreenchem.comnih.gov The principle of MAOS lies in the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. designer-drug.com This localized heating can overcome activation energy barriers more efficiently and minimize the formation of side products. ajgreenchem.com

The synthesis of this compound via the nucleophilic aromatic substitution of 1-fluoro-2,4-dinitrobenzene with alanine is well-suited for microwave assistance. The polar nature of the reactants and the solvent facilitates efficient absorption of microwave irradiation.

Detailed Research Findings:

While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the general application of MAOS to the synthesis of dinitrophenyl (DNP) amino acid derivatives and related reactions is well-established. For instance, microwave irradiation has been successfully employed for the rapid hydrolysis of proteins and peptides to their constituent amino acids, a process that traditionally requires prolonged heating. shimadzu.com Furthermore, various organic transformations, including nucleophilic aromatic substitutions on electron-deficient aromatic rings, have been shown to be significantly enhanced under microwave conditions. asianpubs.orgnih.gov

The reaction would typically involve irradiating a mixture of alanine and 1-fluoro-2,4-dinitrobenzene in a suitable solvent, such as a mixture of water and ethanol or an ionic liquid, in the presence of a base like sodium bicarbonate. The use of a dedicated microwave reactor allows for precise control over temperature and pressure, ensuring reproducible results.

Illustrative MAOS Conditions for DNP-Alanine Synthesis:

| Parameter | Condition | Rationale |

| Reactants | Alanine, 1-Fluoro-2,4-dinitrobenzene | Amino acid and dinitrophenylating agent. |

| Solvent | Ethanol:Water (1:1) or Ionic Liquid | Polar solvent for efficient microwave absorption. |

| Base | Sodium Bicarbonate | To deprotonate the amino group of alanine. |

| Microwave Power | 100 - 300 W | To control the rate of heating. |

| Temperature | 80 - 120 °C | To accelerate the reaction rate. |

| Reaction Time | 5 - 15 minutes | Significantly reduced compared to conventional heating. |

This MAOS approach offers a greener alternative to conventional methods by reducing energy consumption and potentially minimizing the use of hazardous solvents. ajgreenchem.com

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. amidetech.com This technology offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous reagents, and ease of scalability. amidetech.commdpi.com The synthesis of proteins and peptides has been a significant area of application for flow chemistry, demonstrating its potential for constructing complex biomolecules with high fidelity. amidetech.commit.edursc.org

For the synthesis of this compound, a flow chemistry setup would typically involve pumping solutions of alanine and 1-fluoro-2,4-dinitrobenzene from separate reservoirs into a mixing unit, followed by their passage through a heated reactor coil. The product stream would then be collected for purification.

Detailed Research Findings:

While specific literature detailing the flow synthesis of this compound is limited, the principles of flow chemistry have been extensively applied to peptide synthesis, which involves the sequential coupling of amino acids. mit.edursc.org These systems demonstrate the feasibility of performing nucleophilic substitution reactions involving amino acids in a continuous manner. The high surface-area-to-volume ratio in microreactors allows for efficient thermal management of the exothermic reaction between the amine and the highly reactive Sanger's reagent.

Illustrative Flow Chemistry Setup for DNP-Alanine Synthesis:

| Parameter | Description | Rationale |

| Reactant Streams | 1: Alanine, Sodium Bicarbonate in Water/Ethanol | 2: 1-Fluoro-2,4-dinitrobenzene in Ethanol |

| Pumps | Syringe pumps or HPLC pumps | For precise control of flow rates. amidetech.com |

| Mixer | T-mixer or static mixer | To ensure rapid and efficient mixing of reactants. mdpi.com |

| Reactor | Heated capillary or microreactor coil (e.g., PFA, stainless steel) | To provide the necessary residence time for the reaction to complete. |

| Temperature | 60 - 100 °C | Optimized for reaction rate and product stability. |

| Flow Rate | 0.1 - 1.0 mL/min | To control the residence time in the reactor. mdpi.com |

| Back Pressure Regulator | To maintain a single phase and prevent solvent boiling. |

The automated nature of flow chemistry allows for the rapid optimization of reaction conditions and facilitates the production of larger quantities of the target compound in a consistent and reproducible manner.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical transformations to create efficient and sustainable synthetic pathways. nih.goviupac.org Enzymes, such as lipases and proteases, can catalyze reactions with high regio- and stereoselectivity, often eliminating the need for complex protection and deprotection steps. researchgate.netnih.gov

For the synthesis of chiral compounds like this compound, enzymes can be employed for the kinetic resolution of a racemic mixture of the corresponding ester or amide.

Detailed Research Findings:

The use of enzymes, particularly lipases, for the kinetic resolution of amino acid derivatives is a well-established strategy. iupac.orgnih.gov For instance, a chemoenzymatic route to this compound could involve the initial chemical synthesis of a racemic ester, such as ethyl 2-(2,4-dinitroanilino)propanoate. This racemic ester can then be subjected to enzymatic hydrolysis. A stereoselective lipase (B570770) would preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

For example, a lipase from Candida antarctica (often immobilized as Novozym 435) is known for its broad substrate scope and high stereoselectivity in the hydrolysis and transesterification of various chiral esters. nih.gov

Illustrative Chemoenzymatic Route for Enantiomerically Enriched DNP-Alanine:

Step 1: Chemical Esterification Racemic alanine is reacted with 1-fluoro-2,4-dinitrobenzene and then esterified (e.g., with ethanol and an acid catalyst) to produce racemic ethyl 2-(2,4-dinitroanilino)propanoate.

Step 2: Enzymatic Kinetic Resolution

| Parameter | Condition | Rationale |

| Substrate | Racemic ethyl 2-(2,4-dinitroanilino)propanoate | The compound to be resolved. |

| Enzyme | Immobilized Lipase (e.g., Candida antarctica Lipase B) | To catalyze the stereoselective hydrolysis. nih.gov |

| Solvent | Phosphate buffer/Toluene biphasic system | To solubilize the substrate and maintain enzyme activity. |

| pH | 7.0 - 8.0 | Optimal pH for many lipases. |

| Temperature | 30 - 45 °C | Mild conditions to preserve enzyme stability. nih.gov |

| Reaction Time | 24 - 48 hours | To achieve approximately 50% conversion for optimal resolution. |

Following the enzymatic reaction, the mixture would contain one enantiomer of this compound and the unreacted enantiomer of its ethyl ester. These can be separated by extraction and/or chromatography. This approach provides access to enantiomerically pure forms of the target compound, which are crucial for applications in chiral recognition and asymmetric synthesis.

Advanced Spectroscopic and Structural Elucidation of 2 2,4 Dinitroanilino Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. For 2-(2,4-dinitroanilino)propanoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to establish the precise connectivity and spatial arrangement of atoms.

Elucidation of Proton (¹H) and Carbon-13 (¹³C) Connectivity

The ¹H NMR spectrum of this compound provides crucial information about the different proton environments in the molecule. The aromatic region of the spectrum is of particular interest, showcasing the substitution pattern on the benzene (B151609) ring. The proton on the carbon adjacent to the two nitro groups (C3) is expected to be the most downfield-shifted aromatic proton due to the strong electron-withdrawing nature of the nitro groups. The other two aromatic protons would appear at distinct chemical shifts, with their coupling constants revealing their relative positions (ortho, meta, or para). The aliphatic portion of the spectrum would feature signals for the methine proton (α-proton) and the methyl protons of the propanoic acid chain. The α-proton signal would likely appear as a quartet due to coupling with the three methyl protons, while the methyl protons would present as a doublet, being split by the single α-proton. The acidic proton of the carboxylic acid group is also observable, though its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have the highest chemical shift, typically in the range of 170-180 ppm. The aromatic carbons will appear in the range of 110-150 ppm, with the carbons bearing the nitro groups being significantly deshielded. The aliphatic carbons, the α-carbon and the methyl carbon, will resonate at the most upfield positions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1' (C-NH) | - | ~145 |

| C2' (C-NO₂) | - | ~138 |

| C3' | ~9.1 (d) | ~123 |

| C4' (C-NO₂) | - | ~140 |

| C5' | ~8.3 (dd) | ~118 |

| C6' | ~7.2 (d) | ~115 |

| C1 (COOH) | ~10-12 (br s) | ~175 |

| C2 (CH) | ~4.5 (q) | ~55 |

| C3 (CH₃) | ~1.7 (d) | ~18 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the α-proton and the methyl protons would be expected, confirming their connectivity. Similarly, correlations between the aromatic protons would establish their neighboring relationships on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum. For instance, the signal for the α-proton would show a cross-peak with the signal for the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the molecular fragments. For example, the methyl protons would show a correlation to the α-carbon and the carbonyl carbon, while the α-proton would show correlations to the carbonyl carbon and the aromatic carbon attached to the nitrogen (C1').

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and conformation of the molecule. For instance, a NOESY experiment could reveal through-space interactions between the N-H proton and the α-proton, or between the α-proton and the aromatic proton at the C6' position.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by the vibrational modes of its key functional groups. The strong, broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group, often overlapping with the C-H stretching vibrations. The C=O stretching of the carbonyl group will give rise to a sharp, intense peak around 1700-1725 cm⁻¹. The presence of the nitro groups is confirmed by two strong absorptions corresponding to their asymmetric and symmetric stretching vibrations, typically found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine is expected to appear as a medium-intensity band around 3300-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3400 | N-H stretch | Secondary Amine |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (CH, CH₃) |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1500-1550 | N=O asymmetric stretch | Nitro Group |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1300-1350 | N=O symmetric stretch | Nitro Group |

Raman Spectroscopy and Detailed Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro groups, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The aromatic ring breathing modes are also usually prominent in the Raman spectrum, providing information about the substitution pattern. The C-S and S-S bonds, if present, would also be easily identifiable in the Raman spectrum. For this compound, the Raman spectrum would be expected to show strong bands for the nitro groups and the aromatic ring vibrations, as well as characteristic signals for the aliphatic chain and the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₉H₉N₃O₆, with a monoisotopic mass of 255.04913 Da. nih.govresearchgate.net

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M]⁻) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern provides valuable structural information. A study on the collisionally activated mass spectral fragmentation of deprotonated N-(2,4-dinitrophenyl)amino acids, including the title compound, revealed a characteristic fragmentation pathway. oup.com The [M-H]⁻ ion at m/z 254 undergoes a sequential loss of carbon dioxide (CO₂) and water (H₂O). oup.com This suggests an initial loss of the carboxylic acid group followed by a cyclization reaction. oup.com

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (adduct) | Predicted Value (Da) |

| [M+H]⁺ | 256.05641 |

| [M+Na]⁺ | 278.03835 |

| [M-H]⁻ | 254.04185 |

| [M]⁺ | 255.04858 |

Data sourced from PubChem. researchgate.net

The fragmentation of the deprotonated molecule ([M-H]⁻) is particularly insightful. The initial loss of CO₂ (44 Da) from m/z 254 would lead to a fragment at m/z 210. oup.com This is followed by the loss of H₂O (18 Da), resulting in a fragment at m/z 192. oup.com This fragmentation pattern is indicative of a gas-phase cyclization reaction, a phenomenon that has been studied in detail for this class of compounds. oup.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a fundamental technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of an analyte with a high degree of confidence.

For this compound, the theoretical exact mass can be calculated from its chemical formula, C₉H₉N₃O₆. The monoisotopic mass, based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), is a key value in HRMS. The computed exact mass for the neutral molecule [M] and its common ionic forms are essential for its detection and identification in complex mixtures.

Table 1: Theoretical Exact Mass Data for this compound

| Species | Formula | Theoretical Exact Mass (Da) |

| Neutral [M] | C₉H₉N₃O₆ | 255.0491 |

| Protonated [M+H]⁺ | C₉H₁₀N₃O₆⁺ | 256.0569 |

| Sodiated [M+Na]⁺ | C₉H₉N₃O₆Na⁺ | 278.0389 |

| Deprotonated [M-H]⁻ | C₉H₈N₃O₆⁻ | 254.0413 |

Note: These values are computed and serve as a reference for experimental determination.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate its chemical bonds.

In the case of this compound, fragmentation in negative ion mode ([M-H]⁻) is particularly informative. The fragmentation is expected to occur at the most labile bonds, influenced by the dinitrophenyl and carboxylic acid functional groups. Key fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon dioxide (CO₂), and nitro groups (NO₂).

A plausible fragmentation pathway for the deprotonated molecule ([M-H]⁻, m/z 254.04) would involve:

Loss of CO₂: A primary fragmentation step is often the decarboxylation of the propanoic acid moiety, leading to a significant fragment ion.

Cleavage of the N-C bond: Scission of the bond between the aniline (B41778) nitrogen and the propanoic acid alpha-carbon can occur.

Loss of NO₂: The nitro groups on the aromatic ring can be lost as neutral radicals or molecules.

Table 2: Plausible MS/MS Fragmentation of [M-H]⁻ for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |

| 254.04 | [C₈H₈N₃O₄]⁻ | CO₂ | 210.05 |

| 254.04 | [C₆H₃N₂O₄]⁻ | C₃H₅O₂ | 167.01 |

| 210.05 | [C₈H₈N₂O₂]⁻ | NO₂ | 164.06 |

Note: The fragmentation pathway is proposed based on general chemical principles, as specific experimental data is not widely available.

Ion Mobility Spectrometry (IMS) for Collision Cross Section (CCS) Determination

Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge. This technique provides a measure of the ion's rotationally averaged collision cross section (CCS), which is a unique physicochemical property. The CCS value can be used as an additional identifier, complementary to retention time and m/z, to increase confidence in compound identification.

While specific experimental CCS data for this compound is not readily found in the literature, it is expected that its CCS value would be influenced by the conformation of the propanoic acid side chain relative to the bulky dinitrophenyl group. The formation of intramolecular hydrogen bonds could lead to a more compact structure with a smaller CCS value compared to a more extended conformer. The analysis of related dinitrophenyl-derivatized amino acids could provide an estimation of the expected CCS range for this compound.

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's geometry and preferred conformation in the solid state.

Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other N-(2,4-dinitrophenyl) amino acids, allows for an informed prediction of its molecular geometry. The structure would feature a planar dinitrophenyl ring due to the sp² hybridization of the carbon atoms. The propanoic acid side chain would have more conformational flexibility around the C-C and C-N single bonds. The relative orientation of the carboxylic acid group and the dinitrophenyl moiety would be a key conformational feature.

Supramolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These supramolecular interactions are crucial in determining the physical properties of the solid material.

For this compound, the following interactions are expected to play a significant role in its crystal packing:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), likely forming dimers or chains with neighboring molecules. The N-H group of the aniline linker also acts as a hydrogen bond donor. The nitro groups are effective hydrogen bond acceptors.

π-π Stacking: The electron-deficient dinitrophenyl rings are prone to engage in π-π stacking interactions, which would contribute significantly to the stability of the crystal lattice.

Theoretical and Computational Chemistry Studies of 2 2,4 Dinitroanilino Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of 2-(2,4-Dinitroanilino)propanoic acid. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule at the atomic and subatomic levels.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. arxiv.orgorientjchem.org It is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations are employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles, providing a stable three-dimensional structure.

These calculations also yield important energetic information, such as the total energy of the molecule, which is essential for comparing the stability of different conformations. Furthermore, DFT can be used to calculate the distribution of electron density, which reveals the areas of the molecule that are electron-rich or electron-poor. This information is critical for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Geometric Parameters of this compound using DFT (Note: This data is representative and derived from typical DFT calculations on similar molecules.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (amino) | 1.37 Å |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| N-O (nitro) | 1.23 Å | |

| Bond Angle | C-N-H (amino) | 118.5° |

| O=C-O (carboxyl) | 124.0° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukwikipedia.orglibretexts.orgresearchgate.netnumberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing nitro groups are expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap and increased reactivity. FMO analysis helps to predict the sites within the molecule that are most likely to participate in chemical reactions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Note: This data is representative and derived from typical DFT calculations on similar molecules.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -3.15 |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. nih.govfrontiersin.orgnih.govmdpi.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the Nuclear Magnetic Resonance (NMR) spectrum. frontiersin.org These predictions are based on the calculated magnetic shielding around each nucleus. For this compound, predicted NMR spectra can help in assigning the signals observed in experimental spectra to specific protons and carbons in the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and other movements of the atoms. researchgate.netdocbrown.inforesearchgate.netnih.gov The predicted IR spectrum can be used to identify the characteristic functional groups present in this compound, such as the N-H and C=O stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) absorption spectrum. These calculations provide information about the wavelengths at which the molecule absorbs light, which is related to the electronic structure and conjugation within the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Note: This data is representative and derived from typical computational predictions.)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - NH | 8.5 |

| ¹³C NMR | Chemical Shift (ppm) - C=O | 175.0 |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | 1720 |

Molecular Dynamics and Docking Simulations

Molecular dynamics and docking simulations are computational techniques that provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as proteins. mdpi.comnih.govrug.nl

Conformational Landscape Exploration

This compound has several rotatable bonds, allowing it to adopt various conformations in solution. Molecular dynamics (MD) simulations can be used to explore this conformational landscape by simulating the movement of the atoms over time. mdpi.com These simulations provide information about the most stable conformations of the molecule and the energy barriers between them. Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule often dictates its biological activity.

Ligand-Receptor Interaction Modeling (e.g., enzyme active sites in in vitro systems)

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.gov In the context of this compound, docking simulations can be used to model its interaction with the active site of an enzyme in an in vitro system. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. This information is invaluable for understanding the potential mechanism of action of the compound and for designing more potent analogs. For instance, docking studies on similar propanoic acid derivatives have been used to elucidate their binding modes within cyclooxygenase enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to correlate the chemical structure of a compound with its biological activity. These methods are instrumental in drug discovery and environmental science for predicting the efficacy and potential toxicity of novel chemical entities.

Predictive QSAR models are developed by establishing a mathematical relationship between the structural or physicochemical properties (descriptors) of a series of compounds and their experimentally determined biological activities. For a compound like this compound, which belongs to the nitroaromatic class, QSAR models could be developed to predict a range of biological activities.

Enzyme Inhibition: The dinitroaniline class of herbicides, which are structurally related to the target compound, are known to act by inhibiting microtubule formation. cambridge.orgwikipedia.orgnih.gov A QSAR model for this compound and its derivatives could be developed to predict their potential as microtubule assembly inhibitors. This would involve synthesizing a series of analogues with variations in the propanoic acid side chain or substitutions on the dinitroaniline ring, testing their inhibitory activity, and then correlating this activity with calculated molecular descriptors.

Antimicrobial Activity: Nitroaromatic compounds are known to possess antimicrobial properties, often requiring reductive bioactivation to exert their effects. nih.gov QSAR studies on nitroaromatics have shown that their antibacterial activity can be correlated with descriptors such as the energy of the lowest unoccupied molecular orbital (LUMO), which relates to the compound's electrophilicity and ease of reduction. researchgate.net A predictive model for the antimicrobial activity of this compound would likely incorporate electronic, steric, and lipophilic parameters.

A hypothetical QSAR study for a series of dinitroaniline derivatives might yield a model represented by an equation such as:

pMIC = c₀ + c₁logP* + c₂ELUMO + c₃Vm*

Where pMIC is the negative logarithm of the minimum inhibitory concentration, logP represents lipophilicity, ELUMO is the energy of the lowest unoccupied molecular orbital, and Vm is the molar volume. The coefficients (c₀, c₁, c₂, c₃) are determined through statistical regression analysis.

Table 1: Illustrative Data for a Hypothetical QSAR Model of Dinitroaniline Derivatives' Antimicrobial Activity

This table presents example data that would be used to generate a QSAR model. The biological activity (pMIC) is correlated with calculated molecular descriptors.

| Compound | pMIC (S. aureus) | logP | ELUMO (eV) | Molar Volume (ų) |

| Derivative 1 | 4.2 | 2.5 | -1.8 | 210 |

| Derivative 2 | 4.5 | 2.8 | -1.9 | 225 |

| Derivative 3 | 3.9 | 2.1 | -1.7 | 195 |

| Derivative 4 | 4.8 | 3.2 | -2.0 | 240 |

| Derivative 5 | 4.1 | 2.3 | -1.75 | 205 |

Pharmacophore modeling complements QSAR by identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. nih.govnih.govfrontiersin.org For this compound, a pharmacophore model for a target enzyme would typically include features such as:

Hydrogen Bond Acceptors: The nitro groups are strong hydrogen bond acceptors.

Hydrogen Bond Donor: The amine group can act as a hydrogen bond donor.

Aromatic Ring: The dinitrophenyl ring can engage in π-π stacking or hydrophobic interactions.

Hydrophobic/Aliphatic Group: The propanoic acid side chain provides a region for hydrophobic interactions.

Negative Ionizable Feature: The carboxylic acid group of the propanoic acid moiety will be deprotonated at physiological pH, providing a negative charge that can interact with positively charged residues in a target's active site.

By analyzing the binding mode of known active compounds, a 3D pharmacophore model can be generated. This model then serves as a template for virtual screening of compound libraries to identify new potential inhibitors or for guiding the structural modification of this compound to enhance its bioactivity. For instance, if the model indicates an unoccupied hydrophobic pocket, extending the aliphatic chain of the propanoic acid could lead to a more potent derivative.

Table 2: Potential Pharmacophoric Features of this compound for Enzyme Inhibition

This table outlines the key structural features of the molecule and their potential roles in binding to a biological target.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Nitro Groups (-NO₂) | Interaction with donor residues (e.g., Arg, Lys) |

| Hydrogen Bond Donor | Amine Group (-NH-) | Interaction with acceptor residues (e.g., Asp, Glu) |

| Aromatic Ring | Dinitrophenyl Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr) |

| Hydrophobic Feature | Propanoic Acid Side Chain | van der Waals interactions in hydrophobic pockets |

| Negative Ionizable | Carboxylic Acid (-COOH) | Ionic bonding with positively charged residues |

Chirality and Stereochemical Predictions

The presence of a stereogenic center in a molecule means it can exist as different stereoisomers, which can have profoundly different biological activities. numberanalytics.comnih.gov The consideration of stereochemistry is therefore critical in computational studies.

This compound is a chiral molecule, as the alpha-carbon of the propanoic acid moiety is bonded to four different groups: a hydrogen atom, a methyl group, a carboxylic acid group, and the 2,4-dinitroanilino group. This means it exists as two enantiomers: (R)-2-(2,4-dinitroanilino)propanoic acid and (S)-2-(2,4-dinitroanilino)propanoic acid.

Computational methods can be employed to predict the likely more active enantiomer. This is typically achieved through molecular docking studies where both the (R) and (S) enantiomers are docked into the active site of a target receptor. The enantiomer that forms a more stable complex, as indicated by a lower binding energy and more favorable interactions with key amino acid residues, is predicted to be the more potent one (the eutomer). nih.gov

Furthermore, computational chemistry can aid in the assignment of the absolute configuration of a synthesized chiral compound by comparing theoretically calculated chiroptical properties, such as electronic circular dichroism (ECD) or optical rotation (OR), with experimentally measured values. frontiersin.org For this compound, theoretical calculations of the ECD spectra for both the (R) and (S) enantiomers could be performed. Comparison of these predicted spectra with the experimental spectrum of a synthesized sample would allow for the unambiguous determination of its absolute stereochemistry.

Exploration of Biological Activities and Mechanistic Pathways in Model Systems Excluding Clinical Studies

In Vitro Antimicrobial and Antifungal Activity Investigations

While direct antimicrobial and antifungal studies on 2-(2,4-Dinitroanilino)propanoic acid are absent from the current body of scientific literature, the activities of related compounds provide a basis for postulation.

Derivatives of amino acids have been shown to possess antimicrobial properties. For example, certain D-amino acids have demonstrated inhibitory effects against various bacteria. This suggests that the propanoic acid portion of the molecule could contribute to antibacterial action. Furthermore, some dinitroaniline herbicides have been noted for their potential antimicrobial properties, indicating that the dinitrophenyl group may also play a role.

The antifungal potential of compounds structurally similar to this compound has been explored. For instance, a study on diarylhydrazones derived from 2,4-dinitrophenylhydrazine (B122626) revealed that some of these compounds exhibit promising antifungal potency. This suggests that the 2,4-dinitrophenyl moiety could be a key pharmacophore for antifungal activity. Additionally, studies on D-amino acids have shown their ability to inhibit the growth of pathogenic fungi like Candida albicans.

Table 1: Representative Antifungal Activity of Structurally Related Compounds

| Compound/Class | Fungal Strain | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| Diarylhydrazones of 2,4-dinitrophenylhydrazine | Candida spp. | Varies by derivative | mdpi.com |

| D-Aspartic Acid | Candida albicans | 50 µg/ml (biofilm inhibition) | sysrevpharm.org |

Note: This table presents data for compounds structurally related to this compound and is for illustrative purposes only. MIC = Minimum Inhibitory Concentration.

Enzyme Inhibition Studies

The electrophilic nature of the 2,4-dinitrophenyl group suggests that this compound could act as an inhibitor of various enzymes.

Research on related compounds points to several potential enzyme targets. For example, 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), which shares the 2,4-dinitrophenyl core, is known to react with the N-terminal amino acids of proteins and can alter enzyme activity. It has been shown to inhibit the reductase activity of the mitochondrial cytochrome b-c1 complex and modify the catalytic properties of fructose (B13574) 1,6-diphosphatase. gbiosciences.com Furthermore, more complex molecules containing a 2,4-dinitro-biphenyl scaffold have been identified as inhibitors of membrane-associated proteins in eicosanoid and glutathione (B108866) metabolism (MAPEG), such as leukotriene C4 synthase and 5-lipoxygenase-activating protein.

The mechanism of inhibition by dinitrophenyl compounds often involves covalent modification of enzyme active sites. The nitro groups on the aromatic ring make the carbon atoms susceptible to nucleophilic attack by amino acid residues such as cysteine or lysine (B10760008) within the enzyme's active site. This can lead to irreversible inhibition. For non-covalent inhibitors, the dinitrophenyl group can participate in π-π stacking and other non-covalent interactions within the binding pocket. The propanoic acid side chain could also contribute to binding specificity through hydrogen bonding and electrostatic interactions.

Table 2: Examples of Enzyme Inhibition by Structurally Related Dinitrophenyl Compounds

| Inhibitor | Enzyme Target | Type of Inhibition | Reference |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | Mitochondrial cytochrome b-c1 complex | Inhibition of reductase activity | gbiosciences.com |

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | Fructose 1,6-diphosphatase | Alteration of catalytic activity | gbiosciences.com |

Note: This table provides examples of enzyme inhibition by compounds containing a 2,4-dinitrophenyl moiety and is intended to suggest potential mechanisms for the title compound.

Cellular Effects in Non-Human Cell Lines and Microbial Cultures

The presence of the dinitrophenyl group strongly suggests that this compound could exert significant cellular effects, particularly related to energy metabolism. The closely related compound, 2,4-dinitrophenol (B41442) (DNP), is a classic uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in heat production.

Studies on DNP in various cell models, including zebrafish embryos, have demonstrated that exposure can lead to increased respiration, altered ATP levels, and the generation of reactive oxygen species (ROS). nih.gov These effects can, in turn, trigger a cascade of cellular responses, including the induction of mitochondrial biogenesis as a compensatory mechanism. In microbial cultures, the dissipation of the proton motive force by a DNP-like mechanism would be detrimental, inhibiting nutrient transport and ATP synthesis, which could contribute to its antimicrobial effects.

Furthermore, dinitroaniline herbicides are known to disrupt microtubule formation in plant cells, leading to an inhibition of mitosis. researchgate.netwada-ama.org While this is a well-established mechanism in plants, it is conceivable that this compound could have effects on the cytoskeleton of other eukaryotic cells.

Modulation of Cellular Processes (e.g., Growth, Metabolism, Glucose Uptake)

Research into this compound has identified it as a significant modulator of fundamental cellular processes, particularly glucose uptake. As part of a screening study to identify novel inhibitors of glucose transporters (GLUTs), this compound, designated as compound #43, demonstrated notable inhibitory effects on glucose import in various cell lines. google.com

Given that tumor cells often exhibit increased reliance on glucose for their growth and survival, targeting glucose transporters is considered a promising strategy in cancer research. google.com The study evaluated this compound against cell lines known to express high levels of GLUT1, a primary glucose transporter. google.com

The compound's inhibitory activity was measured using two different glucose analogs: 2-NBDG, a fluorescent glucose analog, and 2-deoxy-d-glucose (B1664073) (2DG). In COS-7 cells, 100 μM of this compound reduced 2-NBDG uptake to 59.68% and dramatically inhibited 2DG uptake, lowering it to just 6.38% of the control. google.com This potent inhibition of 2DG uptake was comparable to that of phloretin, a known GLUT inhibitor. google.com Similar effects were observed in the human ovarian cancer cell line SKOV3. google.com

Furthermore, in the human breast cancer cell line MCF-7, a concentration of 50 μM of the compound resulted in a reduction of 2-NBDG uptake to 35.84% and 2DG uptake to 29.24%. google.com Beyond its impact on glucose metabolism, the study also determined that this compound has a moderate inhibitory effect on the growth of SKOV3 and MCF-7 cancer cells. google.com

Table 1: Inhibitory Effect of this compound on Glucose Uptake in Various Cell Lines

Cell Line Assay Type Compound Concentration (μM) Remaining Glucose Uptake (%) Source COS-7 2-NBDG Uptake 100 59.68 ± 2.28 google.com COS-7 2DG Uptake 100 6.38 ± 2.36 google.com SKOV3 2-NBDG Uptake 100 67.66 google.com SKOV3 2DG Uptake 100 50.03 google.com MCF-7 2-NBDG Uptake (Flow Cytometry) 50 35.84 google.com MCF-7 2DG Uptake 50 29.24 google.com

Induction of Stress Responses and Cellular Pathway Perturbations

Specific studies detailing the induction of cellular stress responses, such as the unfolded protein response or heat shock protein activation, by this compound are not extensively available in the current scientific literature. However, broader studies on the chemical class to which it belongs, dinitroanilines, provide some insight into potential pathway perturbations. A large-scale screening of compounds for their effects on cytochrome P450 (CYP450) enzymes identified the dinitroaniline structural class as being significantly enriched with inhibitors of CYP1A2, CYP2C9, and CYP2C19. These enzymes are crucial for the metabolism of a wide range of substances, and their inhibition represents a significant perturbation of a key cellular detoxification pathway.

Immunomodulatory Effects on Isolated Non-Human Cells (e.g., Cytokine Modulation in vitro)

A review of available scientific research did not yield specific data concerning the direct immunomodulatory effects of this compound on isolated non-human cells. Studies focusing on its influence on cytokine production (e.g., interleukins, tumor necrosis factor-alpha) or the activation state of immune cells like macrophages or lymphocytes have not been published.

Antioxidant and Reactive Oxygen Species (ROS) Modulation in Cell-Free and Cellular Models

Currently, there is a lack of specific research findings from cell-free or cellular model studies that directly characterize the antioxidant properties or the reactive oxygen species (ROS) modulating capabilities of this compound. While some patents may list dinitroaniline derivatives in broad categories of agents with potential antioxidant effects, dedicated scientific investigation and validated data on this specific compound's ability to scavenge free radicals or influence cellular redox homeostasis are not present in the peer-reviewed literature.

Structure Activity Relationship Sar and Rational Design of Analogues

Systematic Modification of the Aniline (B41778) Moiety

The dinitrophenyl group is a key feature of many biologically active compounds. The electronic and steric properties of this moiety can be fine-tuned through various substitutions.

The number and position of nitro groups on the aniline ring are critical determinants of the compound's biological activity. The strong electron-withdrawing nature of the nitro groups significantly influences the molecule's interaction with biological targets. nih.govnih.gov

Research on related nitroaromatic compounds has demonstrated that dinitro-substituted compounds are often more potent than their mononitro counterparts. digitellinc.com For instance, in a study on nitrobenzo[a]pyrenes, the dinitro form was found to be a more potent mutagen than the mononitro form. digitellinc.com The relative positions of the nitro groups are also crucial. The mutagenic activity of dinitrobenzo[a]pyrene is significantly higher when a nitro group is at the 3-position compared to the 1-position. digitellinc.comresearchgate.net This suggests that the specific arrangement of electron-withdrawing groups on the aromatic ring plays a pivotal role in the molecule's biological action.

In many biologically active nitro compounds, the presence and specific placement of the nitro group are essential for their therapeutic effect. nih.gov For example, in the case of the anticancer agent nitracrine, replacing the nitro group or moving it to a different position on the acridine (B1665455) ring leads to a decrease in activity. nih.gov This underscores the importance of the 2,4-dinitro substitution pattern in 2-(2,4-Dinitroanilino)propanoic acid for its bioactivity.

Table 1: Influence of Nitro Group Substitution on Bioactivity of Aromatic Compounds

| Compound Class | Number of Nitro Groups | Position of Nitro Group(s) | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Benzo[a]pyrenes | Di-nitro | 3,6- | More potent mutagenicity | digitellinc.com |

| Benzo[a]pyrenes | Mono-nitro | 3- | Higher mutagenicity than 1-nitro | digitellinc.comresearchgate.net |

The introduction of halogens and alkyl groups to the aromatic ring of dinitroaniline derivatives can further modulate their biological activity. Halogenation, particularly with fluorine, can enhance pharmacological properties and slow down metabolic degradation. scispace.com

In a study of dinitroaniline antimalarials, the inclusion of a displaceable chloride moiety, activated by a single nitro group, was implicated as a key pharmacophore. scispace.com This highlights the potential for targeted halogenation to enhance the bioactivity of this compound analogues.

The effect of alkyl substitutions is also significant. For instance, in the dinitroaniline herbicide trifluralin (B1683247), the trifluoromethyl group is a critical component of its structure. wikipedia.org The nature and position of other substituents on the aromatic ring can influence the reactivity of dinitroaniline derivatives. Electron-donating groups, for example, can increase the electron density of the ring, although the deactivating effect of the two nitro groups remains dominant.

Table 2: Effect of Substituents on the Aniline Ring of Dinitroaniline Derivatives

| Substituent | Position | Compound Class | Impact on Bioactivity | Reference |

|---|---|---|---|---|

| Chlorine | Varies | Dinitroaniline antimalarials | Implicated as a key pharmacophore | scispace.com |

| Trifluoromethyl | Varies | Dinitroaniline herbicides (e.g., Trifluralin) | Critical for herbicidal activity | wikipedia.org |

Variations on the Propanoic Acid Side Chain

The propanoic acid side chain offers several avenues for modification, including stereochemistry and substitutions, which can profoundly affect the compound's interaction with its biological target.

The alpha-carbon of the propanoic acid moiety in this compound is a chiral center. This means the compound can exist as two enantiomers, which are non-superimposable mirror images of each other. quora.com Stereochemistry is a critical factor in the bioactivity of many pharmaceutical compounds, as biological systems are often stereospecific.

While direct studies on the stereoisomers of this compound are not widely available, research on analogous compounds provides valuable insights. For example, a study on the enantiomers of 2-(5,7-dichloro-3-indolyl)propionic acid revealed that the (S)-(+)-enantiomer exhibited weak auxin activity, while the (R)-(-)-enantiomer showed no auxin activity but possessed antiauxin properties. This demonstrates that different stereoisomers can have distinct and even opposing biological effects.

Modifications at the alpha-carbon and of the carboxylic acid group can lead to analogues with altered bioactivity profiles. For instance, the related compound 3-carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid is a derivative of the amino acid asparagine. nih.gov This suggests that a range of substitutions at the alpha-carbon, mimicking natural amino acids, could be explored to generate novel analogues.

Furthermore, modifications of the carboxylic acid group itself, such as conversion to esters or amides, can impact the compound's polarity, solubility, and ability to interact with target proteins. The carboxylic acid group can participate in hydrogen bonding, which is often a crucial interaction for biological activity. nih.gov

In a study of the toxic proline mimic azetidine-2-carboxylic acid, it was shown that this non-proteogenic amino acid is misincorporated into proteins in place of proline, leading to a global stress response in plants. nih.gov This highlights how even subtle changes to the amino acid-like side chain can have profound biological consequences.

Linking Strategies and Bridging Groups

For example, in the development of other classes of bioactive compounds, various linkers and bridging groups are employed to optimize the spatial orientation of key pharmacophoric elements. These can include ether, ester, or short alkyl chains. The choice of a linker can impact the compound's pharmacokinetic properties, such as absorption and metabolism. While specific examples for this compound are not readily found in the literature, this remains a viable strategy for the rational design of new analogues.

Derivatization for Targeted Biological Interactions

The chemical structure of this compound offers multiple avenues for derivatization to modulate its biological activity and distribution. The presence of a carboxylic acid functional group, an aromatic amine, and the electrophilic dinitrophenyl ring allows for a range of chemical modifications. These modifications can be strategically designed to create prodrugs for enhanced delivery to specific non-human biological compartments or to conjugate the molecule to probes for studying its molecular interactions.

Prodrug Design Principles for Enhanced Delivery to Specific Non-Human Biological Compartments

Prodrugs are inactive or less active derivatives of a biologically active compound that are converted to the active form within a biological system through enzymatic or chemical means. The primary goal of prodrug design for a compound like this compound in a non-human context, such as in phytological or microbiological systems, would be to enhance its uptake, translocation, and site-specific activation, thereby increasing its efficacy and selectivity.

The carboxylic acid moiety of this compound is the most logical point for prodrug modification. At physiological pH, the carboxyl group will be ionized, potentially limiting its ability to cross lipophilic barriers such as cell membranes. By masking this polar group, the lipophilicity of the compound can be increased, facilitating its passive diffusion into the target organism or specific compartments therein.

A common prodrug strategy for carboxylic acids is the formation of esters. Esterification of the propanoic acid group can neutralize the negative charge, leading to a more lipophilic molecule. The choice of the ester group can be tailored to target specific enzymes, such as esterases, that may be differentially expressed in various tissues or organisms. For instance, in the context of targeting plant pathogens or specific weeds, one could design an ester that is preferentially cleaved by enzymes present in the target species but not in beneficial organisms.

The general principle of this prodrug activation is the enzymatic hydrolysis of the ester bond to release the active parent acid, this compound, at the desired site of action. This targeted release can minimize off-target effects and increase the concentration of the active compound where it is needed.

| Hypothetical Prodrug Derivative | Modifying Group | Potential Advantage | Anticipated Activation Mechanism |

| Methyl 2-(2,4-dinitroanilino)propanoate | Methyl ester | Increased lipophilicity for enhanced membrane permeability. | General esterase activity in the target organism. |

| Ethyl 2-(2,4-dinitroanilino)propanoate | Ethyl ester | Similar to methyl ester, with slightly increased lipophilicity. | General esterase activity. |

| Glucosyl-2-(2,4-dinitroanilino)propanoate | Glucose ester | May be actively transported by glucose transporters in certain organisms. | Glycosidase-mediated cleavage. |

| Amino Acid Conjugate (e.g., Valine ester) | Valine linked via an ester bond | Potential for active transport by amino acid transporters. researchgate.net | Peptidase or esterase-mediated hydrolysis. researchgate.net |

It is important to note that while these principles are well-established in drug design, specific research on prodrugs of this compound is not extensively documented in publicly available literature. Therefore, the successful implementation of such a strategy would necessitate empirical investigation to identify the optimal ester promoiety for a given target system.

Conjugation for Probing Molecular Interactions

To investigate the mechanism of action and identify the molecular targets of this compound, it can be chemically conjugated to various reporter molecules or affinity tags. This process allows for the visualization of the compound's distribution within a cell or organism and the identification of its binding partners.

The carboxylic acid group is a prime handle for conjugation. It can be activated, for example, using carbodiimide (B86325) chemistry (e.g., with EDC/NHS), to form a reactive intermediate that readily couples with primary amines on a probe molecule to form a stable amide bond. This is a widely used and versatile method for labeling molecules. researchgate.net

Alternatively, the dinitrophenyl (DNP) group itself can serve as an affinity tag. DNP is a well-known hapten, and high-affinity antibodies against DNP are commercially available. This allows for the detection of the DNP-containing molecule through immunological methods such as Western blotting or immunofluorescence, even without direct conjugation to a probe. Furthermore, the dinitrophenyl moiety has been conjugated to fluorescent probes for various biological applications. nih.gov For instance, a dinitrophenol-lysine-fluorescein conjugate has been synthesized, demonstrating the feasibility of attaching reporter groups to a dinitrophenyl-containing structure. nih.gov

Commonly used probes for conjugation include:

Fluorescent Dyes: Molecules like fluorescein, rhodamine, or cyanine (B1664457) dyes can be attached to visualize the subcellular localization of the compound using fluorescence microscopy. The choice of fluorophore would depend on the specific experimental requirements, such as the desired excitation and emission wavelengths.

Biotin (B1667282): Conjugation to biotin allows for the detection and purification of the compound and its binding partners using streptavidin-coated beads or surfaces. This is a powerful tool for affinity pull-down assays coupled with mass spectrometry to identify interacting proteins.

Photoaffinity Labels: Incorporating a photo-reactive group, such as an azide (B81097) or a benzophenone, would allow for the covalent cross-linking of the compound to its molecular target upon photo-irradiation. This enables the permanent labeling and subsequent identification of the binding site.

| Conjugation Strategy | Reactive Site on Compound | Probe Type | Linkage | Application |

| Amide Bond Formation | Carboxylic acid | Amine-functionalized fluorescent dye | Amide | Fluorescence microscopy, flow cytometry |

| Amide Bond Formation | Carboxylic acid | Amine-functionalized biotin | Amide | Affinity purification, target identification |

| Immunodetection | 2,4-Dinitrophenyl group | Anti-DNP Antibody | Non-covalent | Western blotting, ELISA, immunofluorescence |

| Click Chemistry | Introduction of an azide or alkyne group to the propanoic acid side chain | Complementary functionalized probe | Triazole | Bioorthogonal labeling in complex biological systems |

The design of such molecular probes requires careful consideration to ensure that the attached tag does not significantly alter the biological activity or distribution of the parent compound. A linker or spacer arm is often incorporated between the compound and the probe to minimize steric hindrance and preserve the compound's ability to interact with its target. The development and application of such conjugated derivatives of this compound would be instrumental in elucidating its precise mechanism of action in various non-human biological systems.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques with Specialized Detection

Chromatographic techniques are paramount for the separation and analysis of 2-(2,4-Dinitroanilino)propanoic acid from complex matrices. These methods, coupled with highly sensitive detectors, provide the necessary selectivity and precision for reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, like other amino acids, is a polar and non-volatile molecule, making it unsuitable for direct GC analysis. sigmaaldrich.comthermofisher.com Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comthermofisher.comnih.gov This process involves chemically modifying the polar functional groups (carboxylic acid and amine) to reduce their polarity and increase their vapor pressure. sigmaaldrich.comsigmaaldrich.com

The choice of derivatizing agent is critical for achieving successful GC-MS analysis. The ideal agent should react completely with the analyte, produce a stable derivative, and result in a derivative with good chromatographic properties. For compounds like this compound, two primary derivatization strategies are commonly employed for analogous amino acids: silylation and alkylation (including methylation).

Silylation: This is a widely used technique for derivatizing compounds with active hydrogens, such as those found in carboxylic acids and amines. sigmaaldrich.comsigmaaldrich.com Silylating reagents replace the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common silylating agents. thermofisher.commdpi.com TBDMS derivatives, formed using MTBSTFA, are generally more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com The reaction typically involves heating the dried analyte with the silylating reagent in a suitable solvent, such as acetonitrile (B52724) or pyridine. sigmaaldrich.commdpi.com Optimization of reaction temperature and time is crucial to ensure complete derivatization. sigmaaldrich.com For instance, a common procedure involves heating the sample with MTBSTFA and acetonitrile at 100°C for several hours. sigmaaldrich.com

Alkylation (Methylation): This method involves the conversion of acidic protons, primarily in carboxylic acids, to their corresponding esters. Methylation is a common form of alkylation. For amino acids, a two-step derivatization is often necessary where the carboxylic acid is first esterified (e.g., with methanolic HCl), followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride). nih.govnih.gov This two-step process yields stable and volatile derivatives suitable for GC-MS analysis. nih.govnih.gov Methyl chloroformate (MCF) has also been used as an effective alkylating agent for the simultaneous derivatization of amino and non-amino organic acids. nih.gov

Hydrazone formation is another derivatization technique, but it is typically used for carbonyl compounds and is less relevant for the dinitroanilino and propanoic acid moieties of the target compound.

The analysis of volatile metabolites of this compound or its presence in environmental samples by GC-MS requires robust method development. This encompasses optimizing sample preparation, derivatization conditions, and the GC-MS parameters.

For biological samples, such as plasma or urine, protein precipitation is a necessary first step, often achieved using an acidified organic solvent like methanol. nih.gov The supernatant is then evaporated to dryness before derivatization. nih.gov For environmental samples, such as soil or water, extraction techniques like solid-phase extraction (SPE) may be required to isolate and concentrate the analyte prior to derivatization.

The GC-MS method itself must be optimized. This includes selecting the appropriate capillary column, typically a non-polar or medium-polarity column like a 5% phenyl methylpolysiloxane (e.g., TR-5 or DB-5ms). sigmaaldrich.comthermofisher.com The temperature program of the GC oven needs to be carefully controlled to ensure good separation of the derivatized analyte from other matrix components. nih.gov Mass spectrometry detection is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte. nih.gov

An illustrative data table for the GC-MS analysis of a derivatized amino acid analogue is presented below.

| Parameter | Value |

| Derivatizing Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| GC Column | SLB-5ms (20 m x 0.18 mm I.D., 0.18 µm) |

| Oven Program | 150°C (1 min), then 10°C/min to 300°C (5 min) |

| Injector Temperature | 250°C |

| MS Ionization Mode | Electron Ionization (EI) |

| Limit of Detection (LOD) | Low ng range |

| Linearity (R²) | > 0.99 |

This table is illustrative and based on typical values for the GC-MS analysis of TBDMS-derivatized amino acids. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)